molecular formula C17H12OS B094606 2,6-Diphenyl-4H-thiopyran-4-one CAS No. 1029-96-5

2,6-Diphenyl-4H-thiopyran-4-one

Cat. No. B094606
CAS RN: 1029-96-5
M. Wt: 264.3 g/mol
InChI Key: ATWNDGSQGMSBJZ-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4H-thiopyran-4-one is a small molecule with cross-conjugated dienones . It has an empirical formula of C17H12OS, a CAS Number of 1029-96-5, and a molecular weight of 264.34 .


Synthesis Analysis

The synthesis of 2,6-Diphenyl-4H-thiopyran-4-one involves various condensation reactions . For instance, irradiation of 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones with a medium-pressure mercury lamp with a Pyrex filter produced 3,4-bis(alkylthio)-2,5-diphenylcyclopentadienones .


Molecular Structure Analysis

The molecular structure of 2,6-Diphenyl-4H-thiopyran-4-one consists of 33 bonds in total, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic ketone, and 1 sulfide .


Chemical Reactions Analysis

The chemical reactions of 2,6-Diphenyl-4H-thiopyran-4-one are quite interesting. For example, the irradiation of 2,6-diphenyl-4H-thiopyran-4-one in an alcohol in the presence of oxygen gave benzoic acid and a benzoylacetic acid ester .


Physical And Chemical Properties Analysis

2,6-Diphenyl-4H-thiopyran-4-one is a powder or crystal with an assay of 96%. It has a melting point of 126-130 °C (lit.) . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 447.7±45.0 °C at 760 mmHg .

Scientific Research Applications

Photoreaction Studies

2,6-Diphenyl-4H-thiopyran-4-one: has been studied for its photoreactive properties. When irradiated in an alcohol in the presence of oxygen, it yields benzoic acid and a benzoylacetic acid ester . This reaction is significant for understanding the photoreactivity of organic compounds, which is essential in fields like photochemistry and environmental science.

Medicinal Chemistry

In medicinal chemistry, 2,6-Diphenyl-4H-thiopyran-4-one is utilized in diagnostic assay manufacturing, hematology, and histology . Its derivatives could potentially be used in the synthesis of therapeutic agents, given their structural complexity and functional group diversity.

Material Science

The compound’s applications in material science are linked to its reactivity and stability. It serves as a precursor in the synthesis of complex organic molecules that could be used in the development of new materials with specific optical or electronic properties .

Environmental Studies

Environmental studies may benefit from the use of 2,6-Diphenyl-4H-thiopyran-4-one in understanding the degradation of organic compounds under various conditions. Its photoreactive nature could help model the breakdown of environmental pollutants .

Analytical Chemistry

In analytical chemistry, 2,6-Diphenyl-4H-thiopyran-4-one is relevant for its role in diagnostic assays. It can be used to develop new methods for the detection and quantification of biological or chemical substances .

Biochemistry

The biochemical role of 2,6-Diphenyl-4H-thiopyran-4-one includes its use in the preparation of hematology stains. These stains are crucial for visualizing and differentiating cellular components in blood samples, which is vital for diagnosing various blood disorders .

Industrial Uses

Industrially, 2,6-Diphenyl-4H-thiopyran-4-one finds applications in the manufacturing of hematology and histology assays. Its properties make it suitable for use in processes that require high-purity compounds for the production of specialized diagnostic tools .

Condensation Reactions

This compound is involved in condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles. These reactions are fundamental in the synthesis of a wide range of bioactive molecules, which can have pharmaceutical applications .

properties

IUPAC Name

2,6-diphenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWNDGSQGMSBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145562
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenyl-4H-thiopyran-4-one

CAS RN

1029-96-5
Record name 2,6-Diphenyl-4-thiopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC139252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the photochemical properties of 2,6-Diphenyl-4H-thiopyran-4-one and related compounds?

A3: Studies have explored the photoreactions of 2,6-Diphenyl-4H-thiopyran-4-one and analogous compounds like 2,6-diphenyl-4H-pyran-4-one. [] While both compounds undergo degradation upon irradiation in the presence of alcohol and oxygen, they exhibit distinct reactivity in other solvents, leading to dimer formation. [] Interestingly, similar experiments with compounds like 1,2,6-trimethyl-4-pyridone and 6-methyl-1,2-diphenyl-4-pyridone showed no photoreactivity. [] This difference suggests a specific role of the thiopyran and pyran ring systems and their substituents in governing the photochemical behavior.

Q2: Are there improved synthetic routes available for 2,6-Diphenyl-4H-thiopyran-4-one?

A4: Yes, researchers have focused on optimizing the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. [] While the specific details of these improvements are not provided in the abstract, this highlights the ongoing efforts to develop more efficient and scalable synthetic methods for this compound, which is crucial for further research and potential applications.

Q3: Are there any studies investigating the derivatives of 2,6-Diphenyl-4H-thiopyran-4-one?

A5: Research explored the chemistry of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide, a derivative of 2,6-Diphenyl-4H-thiopyran-4-one. [, , , ] This derivative, containing a sulfone group, likely possesses different reactivity and potentially distinct biological activity compared to the parent compound. These studies exemplify the exploration of chemical space around 2,6-Diphenyl-4H-thiopyran-4-one to identify potentially useful derivatives.

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